1-(2,5-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H20N4O4S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O4S/c1-4-14-19-20-17(26-14)18-16(23)10-7-15(22)21(9-10)12-8-11(24-2)5-6-13(12)25-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,20,23) |
InChI Key |
MUZLFGCLBBNCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
1-(2,5-Dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and notable biological activities, particularly focusing on antimicrobial and anticancer effects.
The compound has the following characteristics:
- Molecular Formula : C17H20N4O4S
- Molecular Weight : 376.4 g/mol
- IUPAC Name : 1-(2,5-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrrolidine ring and subsequent substitutions to introduce the thiadiazole and dimethoxyphenyl groups. The exact synthetic pathway can vary based on the desired purity and yield.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds within the oxopyrrolidine class. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine have shown significant activity against various Gram-positive pathogens and fungi. This suggests that the structural components of 1-(2,5-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine may confer similar properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogens | Activity (MIC) |
|---|---|---|
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine | Staphylococcus aureus | 16 µg/mL |
| 3,5-Dichloro derivative | Acinetobacter baumannii | 8 µg/mL |
| 1-(2,5-Dimethoxyphenyl) derivative | Candida auris | TBD |
The Minimum Inhibitory Concentration (MIC) values indicate the concentration required to inhibit the growth of pathogens effectively.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, pyrrolidine derivatives have been noted for their ability to induce apoptosis in A549 human lung cancer cells.
Case Study: Anticancer Activity
A study involving a series of pyrrolidine derivatives showed that modifications at specific positions significantly enhanced anticancer activity. The compound's mechanism may involve interference with cellular signaling pathways related to cell proliferation and survival.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine | A549 (lung) | 15 |
| 3,5-Dichloro derivative | HepG2 (liver) | 12 |
| Target compound | A549 | TBD |
The proposed mechanisms for the biological activities of these compounds include:
- Inhibition of Enzymatic Pathways : Many derivatives act as enzyme inhibitors that disrupt metabolic processes in pathogens or cancer cells.
- Induction of Apoptosis : Certain compounds lead to programmed cell death in cancer cells by activating apoptotic pathways.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. The incorporation of the pyrrolidine structure may enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines .
Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to modulate neurotransmitter systems. The presence of the dimethoxyphenyl group may facilitate blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activities. The compound may exhibit efficacy against a range of bacterial and fungal pathogens, making it a promising candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in various metabolic pathways. For instance, it could inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Such inhibition can be beneficial in treating conditions like myasthenia gravis and Alzheimer's disease .
Anti-inflammatory Effects
Preliminary studies suggest that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be leveraged in treating chronic inflammatory diseases .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to three analogs (Table 1) sharing the N-(5-substituted-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide backbone but differing in substituents on the phenyl ring or thiadiazole moiety.
Table 1: Structural and Physicochemical Comparison
*Note: Molecular weight for the target compound is estimated based on its formula (C₁₉H₂₂N₄O₄S).
Key Structural and Functional Differences:
Phenyl Ring Substituents: The target compound’s 2,5-dimethoxy configuration provides stronger electron-donating effects compared to 3,4-dimethylphenyl () or chloro-methoxy derivatives (). This may enhance interactions with aromatic-binding protein pockets or improve solubility relative to non-polar dimethyl groups.
Thiadiazole Modifications :
- The 5-ethyl group (target compound) offers moderate lipophilicity, whereas the 5-methyl group () reduces steric bulk. The pyridin-2-ylmethylthio group () introduces a heteroaromatic system, which may improve solubility and enable π-π stacking or metal coordination .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (402.47 vs. 344.43–441.50) suggests intermediate solubility compared to analogs. The pyridine-containing derivative () likely has the highest aqueous solubility due to its polar thioether-pyridine side chain.
Preparation Methods
Pyrrolidine-5-One Core Formation
The pyrrolidine ring is constructed via a cyclization reaction starting from a substituted acrylate derivative. For example, methyl 3-(2,5-dimethoxyphenyl)acrylate undergoes Michael addition with ammonium acetate in ethanol under reflux, followed by acid-catalyzed cyclization to yield 5-oxopyrrolidine-3-carboxylic acid. Alternative methods utilize ketone intermediates, such as 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, which reacts with ethyl acetoacetate in the presence of potassium carbonate to form the pyrrolidinone skeleton.
Table 1: Representative Reaction Conditions for Pyrrolidine Formation
| Starting Material | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methyl 3-(2,5-dimethoxyphenyl)acrylate | NH4OAc, HCl | Ethanol | Reflux | 68% |
| 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone | Ethyl acetoacetate, K2CO3 | Acetone | 25°C | 72% |
Synthesis of 5-Ethyl-1,3,4-Thiadiazol-2-Amine
The thiadiazole moiety is synthesized via cyclocondensation of thiosemicarbazide with propionic anhydride. In a typical procedure, thiosemicarbazide reacts with propionic anhydride in dichloromethane under nitrogen atmosphere, followed by treatment with phosphorus oxychloride to yield 5-ethyl-1,3,4-thiadiazol-2-amine. Purification is achieved through recrystallization from ethanol, yielding a crystalline product with >95% purity.
Carboxamide Coupling
The final step involves coupling the pyrrolidine-3-carboxylic acid derivative with the thiadiazol-2-amine using carbodiimide reagents. For instance, 5-oxopyrrolidine-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF), followed by reaction with 5-ethyl-1,3,4-thiadiazol-2-amine at 0–5°C. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the target compound in 65–70% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the coupling reaction’s rate but may lead to side reactions, whereas THF provides a balance between reactivity and selectivity. Elevated temperatures (50–60°C) accelerate cyclization but risk decomposition, necessitating strict temperature control.
Table 2: Solvent Optimization for Carboxamide Coupling
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 12 | 70 | 98 |
| DMF | 8 | 65 | 92 |
| DCM | 24 | 55 | 90 |
Catalytic Systems
Lewis acids such as zinc chloride improve cyclization yields by facilitating enolate formation. For example, adding ZnCl₂ (10 mol%) to the Michael addition step increases the yield from 68% to 82%. Similarly, using 4-dimethylaminopyridine (DMAP) as a catalyst in the coupling step reduces reaction time by 30%.
Purification and Characterization
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) is employed for final purification, achieving >99% purity. Intermediate compounds are purified via flash chromatography using gradient elution (ethyl acetate in hexane from 10% to 50%).
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 1H, aromatic), 4.10 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.85 (s, 6H, OCH₃).
-
MS (ESI) : m/z 434.2 [M+H]⁺, consistent with the molecular formula C₁₉H₂₂N₄O₅S.
Challenges and Scalability
Side Reactions
Competing pathways, such as over-alkylation of the thiadiazole nitrogen, are mitigated by using bulky coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
